rac trans-4-Hydroxy Glyburide-13C,d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

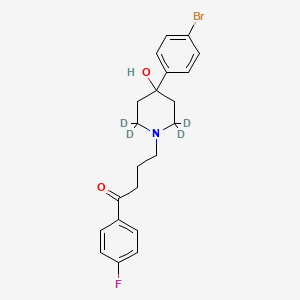

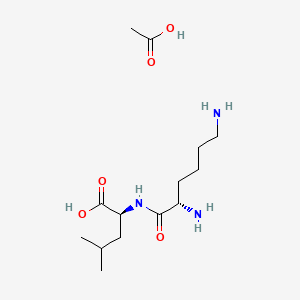

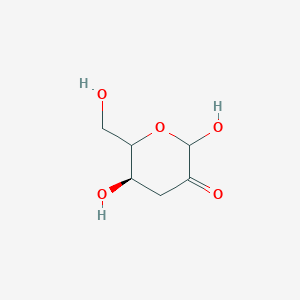

“rac trans-4-Hydroxy Glyburide-13C,d3” is a specifically isotopically labeled version of rac trans-4-Hydroxy Glyburide, a metabolite of the antidiabetic drug Glyburide . The incorporation of ¹³C and deuterium (d3) atoms into the molecule allows it to be distinguished from the unlabeled analyte using mass spectrometry.

Molecular Structure Analysis

The molecular formula of “rac trans-4-Hydroxy Glyburide-13C,d3” is ¹³CC 22 H 25 D 3 ClN 3 O 6 S . Its molecular weight is 514 g/mol . The structure of the molecule can be represented by the SMILES string:C(NCCC1=CC=C(S(NC(N[C@@H]2CCC@@HCC2)=O)(=O)=O)C=C1)(=O)C3=C(O13C([2H])[2H])C=CC(Cl)=C3 . Chemical Reactions Analysis

“rac trans-4-Hydroxy Glyburide-13C,d3” is a valuable tool in scientific research, particularly as an internal standard for quantitative analysis by mass spectrometry. An internal standard is a compound with similar chemical properties to the analyte of interest but with a distinct mass.科学的研究の応用

Metabolic Pathways of Glyburide

Glyburide, a second-generation sulfonylurea, is extensively metabolized in the liver and placenta into various hydroxylated derivatives. A study by Ravindran et al. (2006) identified two primary glyburide metabolites in maternal urine, with subsequent research revealing six distinct hydroxylated derivatives formed by hepatic and placental microsomes. Notably, the quantities and types of these metabolites vary between human and baboon species and between liver and placental tissues. This discovery is crucial for understanding the metabolism of glyburide, especially when considering its use in gestational diabetes treatment (Ravindran et al., 2006).

Stereochemical Addition Reactions

In the realm of stereochemistry, the work of Bookham et al. (1990) delves into the addition reactions of diphenylphosphine to diphenylethyne, yielding various meso and rac-1,2-diphenyl-1,2-bis(diphenylphosphino)ethane compounds. The formation and configuration of these compounds, as well as their Group 6 metal tetracarbonyl complexes, were thoroughly characterized, offering insights into the stereochemical processes involved in these reactions (Bookham et al., 1990).

Enantiopure and Racemic Organolithium Aggregates

Kronenburg et al. (2004) studied the reaction of (R)- and rac-[1-(dimethylamino)ethyl]benzene with tBuLi, leading to the formation of (R)- and rac-[Li4{C6H4[CH(Me)NMe2]-2}4]. This research is significant for understanding the stereochemical aspects of enantiopure and racemic organolithium aggregates, contributing to the broader knowledge of organolithium chemistry (Kronenburg et al., 2004).

Hormaomycin Analogues and Precursor-Directed Biosynthesis

The study by Kozhushkov et al. (2005) on hormaomycin analogues through precursor-directed biosynthesis is another notable mention. By synthesizing and feeding various amino acids to Streptomyces griseoflavus, the researchers were able to incorporate these amino acids into hormaomycin and its analogues. This work provides valuable insights into the substrate specificity of the enzyme assembling hormaomycin, highlighting the potential of biosynthetic methods in generating novel analogues (Kozhushkov et al., 2005).

Glycine Enolate Derivative Alkylation

Seebach et al. (1985) presented an innovative approach for enantioselective substitution in α-hydroxy or α-amino acids through heterocycles obtained from the respective acids and pivaladehyde. This process, involving the preparation and alkylation of rac- and (S)-(+)-heterocycles, provides a pathway for synthesizing trans-disubstituted imidazolidinones with significant diastereoselectivity. This research is crucial for understanding the stereochemical nuances in the alkylation of glycine enolate derivatives (Seebach et al., 1985).

将来の方向性

特性

CAS番号 |

1217639-30-9 |

|---|---|

製品名 |

rac trans-4-Hydroxy Glyburide-13C,d3 |

分子式 |

C23H28ClN3O6S |

分子量 |

514.013 |

IUPAC名 |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuteriomethoxy)benzamide |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3 |

InChIキー |

IUWSGCQEWOOQDN-KQORAOOSSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |

同義語 |

5-Chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-(methoxy-13C,d3)benzamide; trans-1-[[p-[2-(5-Chloro-o-anisamido)ethyl]_x000B_phenyl]sulfonyl]-3-(4-hydroxycyclohexyl)urea-13C,d3; 4-trans-Hydroxycyclohexyl Glybur |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)